1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15ClN6O and its molecular weight is 366.81. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some novel triazole derivatives, including 1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown to possess good or moderate activities against various test microorganisms, highlighting their potential in addressing bacterial and fungal infections. The synthesis of these compounds involves multiple steps, starting from ester ethoxycarbonylhydrazones with several primary amines, leading to the creation of derivatives with significant biological activity (Bektaş et al., 2007).
Molecular Rearrangements and Formation of Triazoles
The photochemistry of some 1,2,4-oxadiazoles, related to the structure of interest, in the presence of nitrogen nucleophiles, has been studied to investigate molecular rearrangements leading to the formation of 1,2,4-triazoles, among other compounds. This research sheds light on the potential chemical transformations that these molecules can undergo, which could be of interest for the development of new chemical entities with enhanced biological activities (Buscemi et al., 1996).
Synthesis and Biological Evaluation of Carbazole Derivatives
Further research into the synthesis of novel carbazole derivatives, incorporating oxadiazole and triazole moieties, has been conducted to evaluate their antibacterial, antifungal, and anticancer activities. This work indicates the versatility of these compounds in medicinal chemistry, where modifications to the core structure can lead to varied biological activities. The synthesis process involves the Mannich reaction, showcasing the compound's potential as a scaffold for developing therapeutic agents (Sharma et al., 2014).
Novel Synthesis Methods
Innovative synthesis methods for creating 1,3,4-oxadiazole derivatives have been developed, offering efficient routes to fully substituted derivatives. These methods provide alternative approaches to the synthesis of complex molecules that contain the 1,2,4-oxadiazol-5-yl and 1H-1,2,3-triazol-5-amine structures, potentially leading to the discovery of new drugs with antimicrobial and anticancer properties (Ramazani & Rezaei, 2010).
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-10-6-8-12(9-7-10)17-21-18(26-23-17)15-16(20)25(24-22-15)14-5-3-4-13(19)11(14)2/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYBMHWQZSJZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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